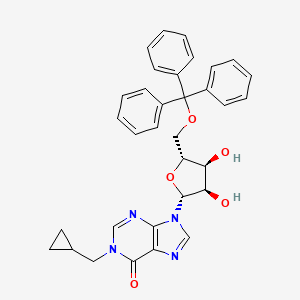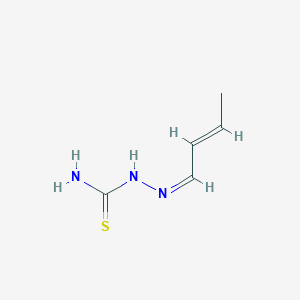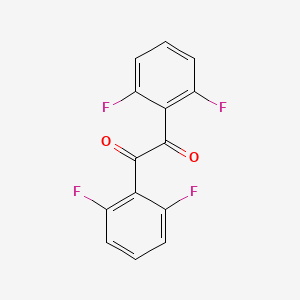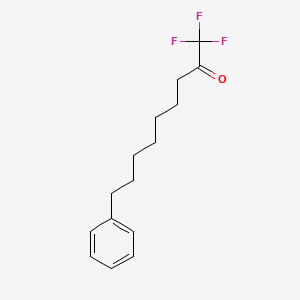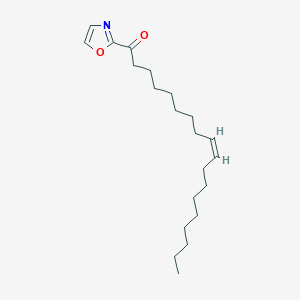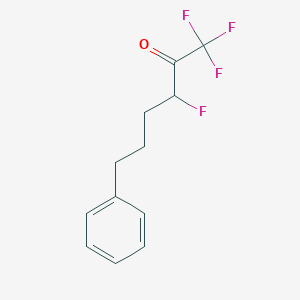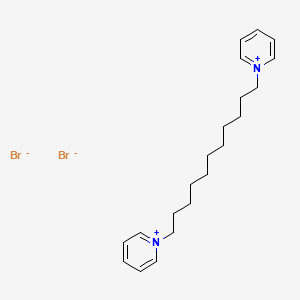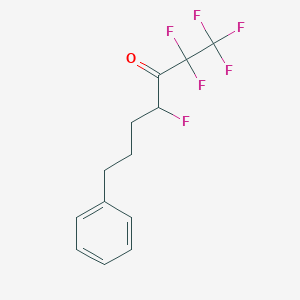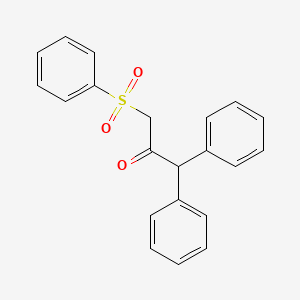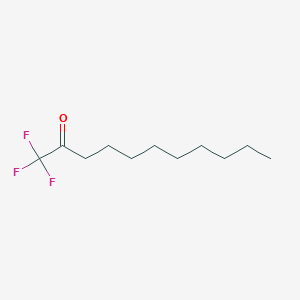
1,1,1-Trifluoro-undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-undecan-2-one: is an organic compound with the molecular formula C11H19F3O . It is a ketone with a trifluoromethyl group attached to the second carbon of an undecane chain. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-undecan-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 1-undecanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
1,1,1-Trifluoro-undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-undecan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Another trifluoromethyl-containing compound with different reactivity due to the presence of an iodine atom.
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with a shorter carbon chain and different functional groups.
1,1,1-Trifluoroacetone: A simpler ketone with a trifluoromethyl group, often used as a precursor in various chemical reactions.
Uniqueness
1,1,1-Trifluoro-undecan-2-one is unique due to its longer carbon chain and the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic and steric effects.
Properties
CAS No. |
26902-70-5 |
|---|---|
Molecular Formula |
C11H19F3O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1,1,1-trifluoroundecan-2-one |
InChI |
InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2-9H2,1H3 |
InChI Key |
ZKJPGCCWKBTIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


